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Compound of Interest

Compound Name: Xanthiazone

Cat. No.: B150639

This guide provides a comprehensive overview of the spectroscopic data for Xanthine, a purine
base found in most human body tissues and fluids. The following sections detail its Nuclear
Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic
characteristics, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure
of a material. Below is a summary of proton (*H) and carbon-13 (*3C) NMR data for Xanthine in
various deuterated solvents.

Table 1: *H NMR Spectroscopic Data for Xanthine

Chemical Shift (ppm) Solvent Frequency (MHz)
7.89 Water 500

7.72 D20

7.716 D20 (pH 10.5) 400

Table 2: 13C NMR Spectroscopic Data for Xanthine[1][2]
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Chemical Shift (ppm) Solvent Frequency (MHz)

156.50, 152.38, 149.81,
141.47, 107.76

DMSO-d6 100.7

163.34, 162.00, 158.02,

D20 (pH 10.5)
142.74, 116.26

163.34, 161.996, 158.024,
142.734, 116.264

D20 400

A general procedure for obtaining NMR spectra of a compound like Xanthine is as follows:

o Sample Preparation: A small amount of the Xanthine sample is dissolved in a deuterated
solvent (e.g., D20 or DMSO-d6) in an NMR tube. The concentration is typically in the
millimolar range.

¢ Instrument Setup: The NMR spectrometer is calibrated and tuned for the specific nucleus to
be observed (*H or 13C). Key parameters such as the acquisition time, relaxation delay, and
number of scans are set.

o Data Acquisition: The prepared sample tube is placed in the spectrometer's magnet, and the
NMR experiment is initiated. The free induction decay (FID) signal is recorded.

» Data Processing: The FID is converted into a spectrum using a Fourier transform. The
resulting spectrum is then phased, baseline-corrected, and referenced to an internal
standard (e.g., DSS for D20).

Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It is used to determine the molecular weight and
elemental composition of a compound.

Table 3: Mass Spectrometry Data for Xanthine
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miz lonization Mode Technique
153.0407 Positive

151.0261 Negative

152 Electron lonization GC-MS

Note: The monoisotopic mass of Xanthine is 152.0334 g/mol .[3]
A generalized protocol for the mass spectrometric analysis of Xanthine is outlined below:

o Sample Introduction: The sample can be introduced into the mass spectrometer in various
ways depending on the technique. For Gas Chromatography-Mass Spectrometry (GC-MS),
the sample is first vaporized and passed through a GC column for separation before entering
the mass spectrometer. For direct infusion, the sample is dissolved in a suitable solvent and
introduced directly.

 lonization: The sample molecules are ionized. Electron lonization (El) is a common method
for GC-MS.

e Mass Analysis: The resulting ions are separated in the mass analyzer according to their
mass-to-charge ratio.

o Detection: The separated ions are detected, and a mass spectrum is generated, showing the
relative abundance of ions at different m/z values. The presence of hypoxanthine and
xanthine in skeletal muscle has been demonstrated by high-resolution mass spectrometry,
where dry pulverized tissue was introduced directly into the mass spectrometer.[4]

Infrared (IR) Spectroscopy Data

Infrared spectroscopy measures the interaction of infrared radiation with matter by absorption,
emission, or reflection. It is used to identify and study chemical substances.

Table 4: Key IR Absorption Bands for Xanthine[5][6]
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Wavenumber (cm~?) Assignment

3501 N-H stretching vibration
3485 N-H stretching vibration
3444 N-H stretching vibration

The following is a general procedure for obtaining an IR spectrum of a solid sample like
Xanthine:

o Sample Preparation: A small amount of the solid sample is finely ground and mixed with
potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly
on the ATR crystal.

o Background Spectrum: A background spectrum of the empty sample holder (or pure KBr
pellet) is recorded to subtract any atmospheric and instrumental interferences.

o Sample Spectrum: The sample is placed in the IR beam, and the spectrum is recorded.

» Data Analysis: The resulting spectrum shows the absorption bands corresponding to the
vibrational frequencies of the functional groups present in the molecule.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Xanthine: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b150639#spectroscopic-data-for-xanthiazone-nmr-ms-

ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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